(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a styryl group substituted with a methoxy moiety at the 3-position and a pinacolboronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. The (E)-configuration of the styryl double bond ensures trans stereochemistry, which influences its reactivity and physical properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions and as a precursor in medicinal chemistry and materials science . Its methoxy substituent enhances electron density at the aromatic ring, modulating reactivity in catalytic processes .
Properties
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-6-8-13(11-12)17-5/h6-11H,1-5H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJZXRWDIWMDR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143171 | |
| Record name | 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-68-7 | |
| Record name | 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxystyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to around 80-100°C for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: It can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include DMF, THF, and toluene.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed from oxidation reactions.
Scientific Research Applications
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy groups (e.g., 3-OCH₃) enhance nucleophilicity, favoring oxidative coupling, whereas fluorine substituents (e.g., 2,5-F₂) increase electrophilicity, improving stability toward nucleophilic attack .
- Steric Considerations : Bulkier substituents (e.g., 3,5-dimethoxy) reduce reactivity in sterically demanding reactions .
Key Observations :
Cross-Coupling Reactions
- Methoxy-Substituted Derivatives : The 3-methoxy group in the target compound facilitates oxidative addition in Suzuki couplings, enabling efficient synthesis of biaryl motifs in drug intermediates (e.g., Mycobacterium tuberculosis inhibitors) .
- Fluorinated Analogs : Electron-deficient 2,5-difluorostyryl derivatives exhibit slower coupling kinetics but greater stability under acidic conditions .
Functional Materials
- Fluorescence Probes : STBPin and analogs with extended π-systems (e.g., DSTBPin) show tunable emission for H₂O₂ detection, whereas methoxy groups may alter probe sensitivity .
- Epoxy Curing Agents : Boronates with N→B coordination (e.g., PDB) demonstrate latent curing activity; methoxy groups could modulate curing rates .
Stability and Handling
Biological Activity
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with potential biological activity due to its unique structural characteristics. This article delves into its biological properties, focusing on its antimicrobial and antiproliferative effects, as well as its potential applications in medicinal chemistry.
- Molecular Formula : C15H21BO3
- Molecular Weight : 260.14 g/mol
- CAS Number : 871125-68-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various boron-containing compounds. Although specific data on this compound is limited, related compounds have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, research on similar dioxaborolanes has demonstrated their ability to inhibit bacterial growth through mechanisms that disrupt cell wall synthesis and function.
Antiproliferative Effects
The antiproliferative activity of this compound has been investigated in various cancer cell lines. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Dioxaborolane A | Hela | 226 |
| Dioxaborolane B | A549 | 242.52 |
These findings suggest that this compound may exhibit comparable antiproliferative properties.
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of various boron-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain dioxaborolanes significantly inhibited MRSA growth at concentrations as low as 62.5 µg/mL. This suggests potential applications for this compound in treating resistant bacterial infections.
Study 2: Cancer Cell Proliferation
In another study focusing on antiproliferative effects against lung and cervical cancer cell lines (A549 and Hela), the dioxaborolane derivatives were tested for their ability to induce cell death. The results showed that these compounds could reduce cell viability significantly at specific concentrations over 48 hours.
The proposed mechanisms through which this compound exerts its biological effects include:
- Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial cell membranes.
- Inhibition of DNA Synthesis : Antiproliferative effects may involve interference with DNA replication processes in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
